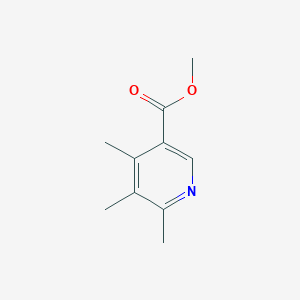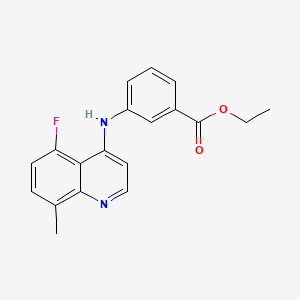
4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is a derivative of pyrimidinone, characterized by the presence of amino, bromo, and chlorophenyl substituents. Its unique structure makes it a valuable scaffold for the development of biologically active molecules, particularly in antiviral and anticancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- typically involves the reaction of 2-amino-4(3H)-pyrimidinone with bromine and 4-chlorophenyl derivatives.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and chlorination reactions, utilizing hexamethylenetetramine with chlorine gas in the presence of formaldehyde and paraformaldehyde . These methods ensure high yield and purity, making the compound suitable for further pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amino derivatives.
Substitution: Halogen substitution reactions are common, where the bromo or chloro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted pyrimidinones, which can exhibit enhanced biological activity .
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an antiviral and anticancer agent, with ongoing research into its efficacy against various diseases.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for the survival of pathogens or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-Amino-4(3H)-pyrimidinone: A precursor in the synthesis of the target compound.
5-Bromo-6-phenylisocytosine: Known for its antiviral and anticancer properties.
2-Amino-5-bromo-6-methyl-4-pyrimidinol: Another derivative with potential biological activity.
Uniqueness: 4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- stands out due to its specific substitution pattern, which imparts unique biological properties. The presence of both bromo and chlorophenyl groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H7BrClN3O |
|---|---|
Poids moléculaire |
300.54 g/mol |
Nom IUPAC |
2-amino-5-bromo-4-(4-chlorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7BrClN3O/c11-7-8(14-10(13)15-9(7)16)5-1-3-6(12)4-2-5/h1-4H,(H3,13,14,15,16) |
Clé InChI |
ZQDLVXYAOVWKKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=O)NC(=N2)N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)

![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)








![5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid](/img/structure/B12120465.png)
